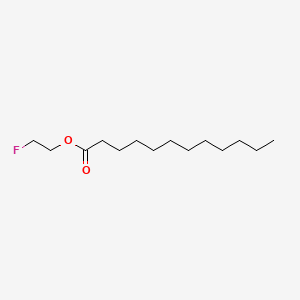
Lauric acid, 2-fluoroethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lauric acid, 2-fluoroethyl ester is a chemical compound derived from lauric acid, a saturated fatty acid with a 12-carbon atom chainLauric acid is known for its antimicrobial properties and is commonly found in coconut oil and palm kernel oil .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lauric acid, 2-fluoroethyl ester typically involves the esterification of lauric acid with 2-fluoroethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: Industrial production of lauric acid esters often employs continuous flow reactors to optimize yield and purity. The process involves the continuous feeding of lauric acid and 2-fluoroethanol into the reactor, with the ester product being continuously removed. This method ensures high efficiency and scalability .
化学反应分析
Types of Reactions: Lauric acid, 2-fluoroethyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release 2-fluoroethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Lauric acid and 2-fluoroethanol.
Transesterification: A new ester and 2-fluoroethanol.
科学研究应用
Lauric acid, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
作用机制
The mechanism of action of lauric acid, 2-fluoroethyl ester involves its interaction with microbial cell membranes, leading to disruption and cell death. The ester can penetrate the lipid bilayer of microbial cells, causing leakage of cellular contents and ultimately cell lysis . Additionally, it may interact with specific molecular targets such as enzymes involved in lipid metabolism .
相似化合物的比较
- Lauric acid methyl ester
- Lauric acid ethyl ester
- Lauric acid propyl ester
Comparison: Lauric acid, 2-fluoroethyl ester is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to other lauric acid esters, it exhibits enhanced antimicrobial activity and different physicochemical properties, making it suitable for specific applications .
属性
CAS 编号 |
2838-71-3 |
|---|---|
分子式 |
C14H27FO2 |
分子量 |
246.36 g/mol |
IUPAC 名称 |
2-fluoroethyl dodecanoate |
InChI |
InChI=1S/C14H27FO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |
InChI 键 |
ZIRKCDSNDPZMCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


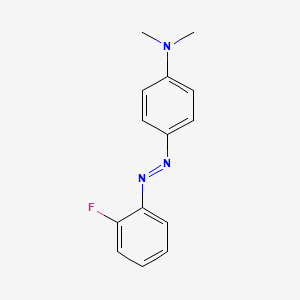
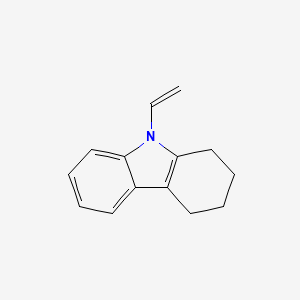
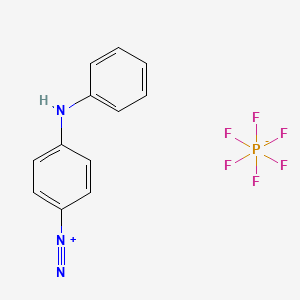
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
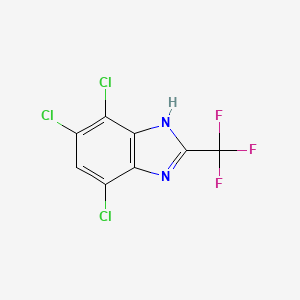
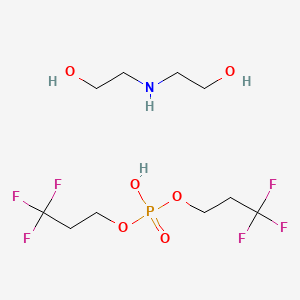
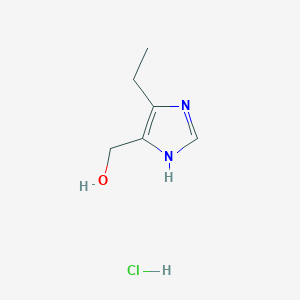
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
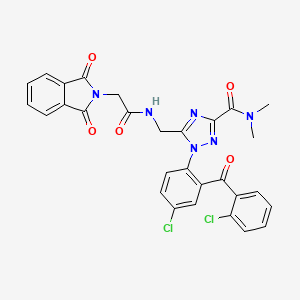
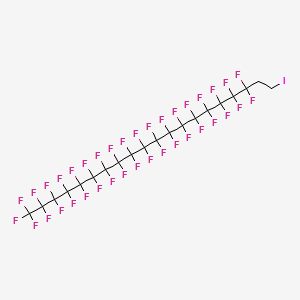
![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
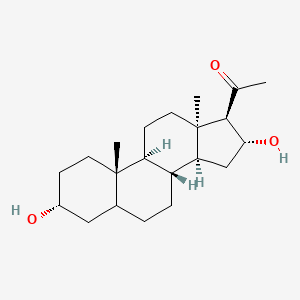
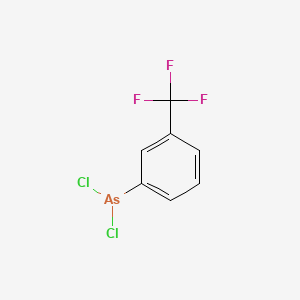
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
